4-Bromo-3-ethyl-2-fluoropyridine
Description
4-Bromo-3-ethyl-2-fluoropyridine is a halogenated pyridine derivative characterized by bromine (Br) at position 4, an ethyl (-CH₂CH₃) group at position 3, and fluorine (F) at position 2. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine atom enhances electron-withdrawing effects, influencing the ring’s reactivity. The ethyl group introduces steric bulk, which can modulate reaction kinetics and regioselectivity in substitution reactions.
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
4-bromo-3-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-4-10-7(5)9/h3-4H,2H2,1H3 |
InChI Key |
QNVUZFUAHBCZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethyl-2-fluoropyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-ethyl-2-fluoropyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of dehalogenated or defluorinated pyridines.
Scientific Research Applications
4-Bromo-3-ethyl-2-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets. Additionally, the bromine and ethyl substituents can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and applications of 4-bromo-3-ethyl-2-fluoropyridine are best understood by comparing it to pyridine derivatives with analogous substituents. Key compounds for comparison include:
Table 1: Structural Comparison of Pyridine Derivatives
Reactivity and Electronic Effects
- Halogen Position and Type: Bromine at position 4 (as in the target compound) is more reactive toward nucleophilic aromatic substitution (SNAr) than bromine at position 2 (e.g., 2-Bromo-3-methylpyridine) due to reduced steric hindrance . Fluorine at position 2 (electron-withdrawing) increases the electrophilicity of the pyridine ring compared to non-fluorinated analogs, facilitating reactions like amination or cyanation .
Alkyl Substituents :
- The ethyl group at position 3 introduces greater steric hindrance than methyl (e.g., in 4-Bromo-2-fluoro-6-methylpyridine), slowing down reactions at adjacent positions but stabilizing intermediates through hyperconjugation .
- Ethoxy groups (e.g., 4-Bromo-3-ethoxypyridine) donate electron density via resonance, contrasting with the inductive electron-withdrawing effect of fluorine in the target compound .
Mixed Halogen Systems :
- Compounds like 3-Bromo-2-chloro-5-fluoropyridine exhibit orthogonal reactivity, where bromine participates in cross-coupling, while chlorine and fluorine direct further substitutions .
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